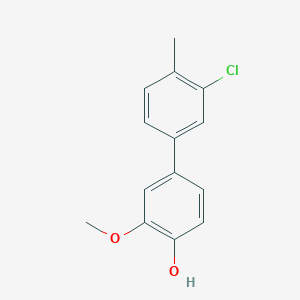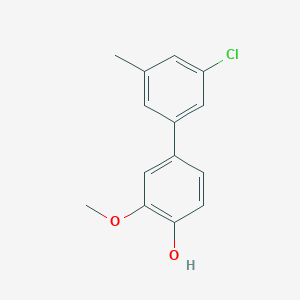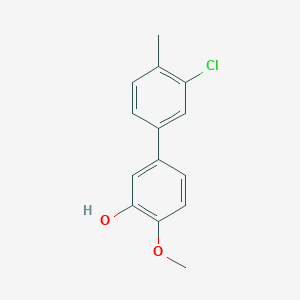
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% (2M4TP) is a synthetic compound composed of a phenol group with two methoxy and two trifluoromethyl substituents. It is a colorless solid which is soluble in organic solvents and has a melting point of 119-122°C. 2M4TP is widely used in the laboratory as a reagent and catalyst in various reactions, and has recently been the subject of scientific study due to its potential pharmacological and biological applications.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% is not yet fully understood, but it is believed to involve the inhibition of certain enzymes, such as cyclooxygenase-2 (COX-2) and the cytochrome P450 enzymes. It is also believed to interact with other proteins, such as the nuclear factor-kappa B (NF-kB), which is involved in the regulation of inflammation and apoptosis.
Biochemical and Physiological Effects
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells, reduce inflammation, and modulate the activity of certain enzymes. In addition, it has been shown to have anti-oxidant and anti-microbial activities, as well as the ability to modulate the activity of certain hormones.
Advantages and Limitations for Lab Experiments
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% is a useful reagent and catalyst in the laboratory due to its low cost and ease of synthesis. However, it is important to note that it is a highly reactive compound, and special precautions must be taken to ensure its safe handling and storage. In addition, it is important to note that the effects of 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% may vary depending on the concentration used, and that its use in certain experiments may be limited due to its potential toxicity.
Future Directions
There are many potential future directions for the study of 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95%. These include further studies of its mechanism of action, its effects on various physiological processes, and its potential applications in the treatment of various diseases. In addition, further studies of its potential toxicity and its ability to interact with other compounds are needed. Finally, further research into its potential pharmacological applications is needed, as it has shown promise as a potential drug candidate.
Synthesis Methods
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% can be synthesized in several ways. The most common method is to react 2-methoxy-4-chlorophenol with 2,4,6-trifluorobenzoyl chloride in the presence of a base. This reaction produces 2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% as the main product, with other byproducts such as 2-methoxy-4-trifluoromethylphenol and 2-methoxy-4-trifluoromethoxybenzene.
Scientific Research Applications
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol, 95% has been extensively studied in recent years due to its potential applications in various scientific fields. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as an inhibitor of enzyme activity. In addition, it has been studied for its potential biological activity, including its ability to inhibit the growth of cancer cells, its anti-inflammatory properties, and its potential to modulate the activity of certain enzymes.
properties
IUPAC Name |
2-methoxy-4-(2,4,6-trifluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-12-4-7(2-3-11(12)17)13-9(15)5-8(14)6-10(13)16/h2-6,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZDAHDFHZCNII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C=C(C=C2F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685623 |
Source


|
| Record name | 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-4-(2,4,6-trifluorophenyl)phenol | |
CAS RN |
1261921-10-1 |
Source


|
| Record name | 2',4',6'-Trifluoro-3-methoxy[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














